(3-Cyanophenyl)methanesulfonohydrazide
Overview
Description
“(3-Cyanophenyl)methanesulfonohydrazide” is a chemical compound with the CAS Number: 1156132-45-4 . It has a molecular weight of 211.24 . It is also known as 3-CPSH. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “(3-Cyanophenyl)methanesulfonohydrazide” is 1S/C8H9N3O2S/c9-5-7-2-1-3-8 (4-7)6-14 (12,13)11-10/h1-4,11H,6,10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(3-Cyanophenyl)methanesulfonohydrazide” is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Derivatives : (3-Cyanophenyl)methanesulfonohydrazide and related compounds are involved in multi-component chemical reactions. For instance, a study by An, Zheng, and Wu (2014) demonstrates the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through a radical process involving intramolecular cyclization and sulfur dioxide insertion (An, Zheng, & Wu, 2014).
Photo-induced Reactions : Zhou, Xia, and Wu (2016) explored a photo-induced catalyst-free reaction involving (3-Cyanophenyl)methanesulfonohydrazide derivatives. This study highlights the generation of diverse (2-oxoindolin-3-yl)methanesulfonohydrazides under UV irradiation, demonstrating the potential for photochemical applications (Zhou, Xia, & Wu, 2016).
Complex Formation Studies : Binkowska et al. (2008) investigated the complexes formed between variants of (3-Cyanophenyl)methanesulfonohydrazide and nitrogenous bases, revealing insights into the proton transfer and ionic interactions in these compounds (Binkowska et al., 2008).
Electrochemical Behavior : Pilard et al. (2001) studied the electrochemical reduction of derivatives of (3-Cyanophenyl)methanesulfonohydrazide, contributing to an understanding of their electrogenerated radical anions and potential applications in electrochemistry (Pilard et al., 2001).
Applications in Molecular Pharmacology
Enzymatic Interactions : Research by Greenspan and Wilson (1970) on methanesulfonates, closely related to (3-Cyanophenyl)methanesulfonohydrazide, shows their interaction with acetylcholinesterase, an enzyme crucial in neurochemistry (Greenspan & Wilson, 1970).
Antibacterial Activity : A study by Özdemir et al. (2009) on methanesulfonic acid hydrazide derivatives, structurally related to (3-Cyanophenyl)methanesulfonohydrazide, assessed their antibacterial activities, suggesting potential applications in antimicrobial research (Özdemir et al., 2009).
Fluorescence Amino Acid Analysis : Lee and Drescher (1979) explored the modification of cysteine and cystine for fluorescence amino acid analysis using compounds related to (3-Cyanophenyl)methanesulfonohydrazide (Lee & Drescher, 1979).
Synthetic Chemistry and Material Science
- Cyclization Reactions : Research by Premasagar, Palaniswamy, and Eisenbraun (1981) utilized methanesulfonic acid, related to (3-Cyanophenyl)methanesulfonohydrazide, for cyclization reactions to synthesize indanones and tetralones, which are important in material science (Premasagar, Palaniswamy, & Eisenbraun, 1981).
properties
IUPAC Name |
(3-cyanophenyl)methanesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-5-7-2-1-3-8(4-7)6-14(12,13)11-10/h1-4,11H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXSQIGYPCDPGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CS(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyanophenyl)methanesulfonohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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